molecular formula C21H28O6 B584792 Hydrocortisone 21-Carboxylic Acid CAS No. 57172-48-2

Hydrocortisone 21-Carboxylic Acid

Cat. No.: B584792
CAS No.: 57172-48-2
M. Wt: 376.449
InChI Key: ZOVLSMYOIFNCMW-HRUPCHJUSA-N
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Description

Hydrocortisone 21-Carboxylic Acid is a derivative of Hydrocortisone . It has a molecular formula of C21H28O6 and a molecular weight of 376.4 . Hydrocortisone is a corticosteroid and is used for the treatment of inflamed areas of the body, organ transplantation, brain swelling, ulcerative colitis, spinal cord injuries .


Molecular Structure Analysis

The structural analysis of Hydrocortisone has been studied using FTIR and FTRaman methods . These spectroscopic methods have been used to identify the structural groups present in a compound .


Chemical Reactions Analysis

Intramolecular catalysis appears to favor acyl migration over hydrolysis . Hence, the hydrolysis of methylprednisolone 21- succinate is faster in basic solutions (pH > 7.4), while acyl migration becomes the dominant reaction in the catalyzed region of the pH profile between pH 3.6 and 7.4 .


Physical And Chemical Properties Analysis

This compound is a white to practically white, crystalline powder . It is sparingly soluble in ethanol and in acetone; slightly soluble in chloroform, very slightly soluble in ether .

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Safety and Hazards

Hydrocortisone 21-Carboxylic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed . Future research could focus on the mechanisms by which the combination therapy with other drugs enhances the effects of hydrocortisone .

Properties

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,23,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVLSMYOIFNCMW-HRUPCHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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